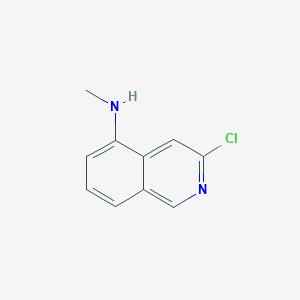

3-Chloro-N-methylisoquinolin-5-amine

説明

特性

IUPAC Name |

3-chloro-N-methylisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-12-9-4-2-3-7-6-13-10(11)5-8(7)9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFISTRZUDGVTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282589 | |

| Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-61-5 | |

| Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination Methods

2.1 Chlorination Using Thionyl Chloride (SOCl₂)

- Reaction Conditions: The most commonly reported laboratory method involves reacting N-methylisoquinolin-5-amine with thionyl chloride under reflux conditions. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform to provide a controlled environment and facilitate chlorination at the desired position.

- Mechanism: Thionyl chloride acts as a chlorinating agent generating electrophilic chlorine species that substitute hydrogen at the 3-position of the isoquinoline ring.

- Advantages: This method offers good regioselectivity and moderate to high yields.

- Limitations: Requires careful control of temperature and reaction time to avoid over-chlorination or decomposition.

2.2 Alternative Chlorinating Agents

- Other chlorinating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are widely used in related heterocyclic chlorination reactions, especially in pyridine derivatives, suggesting potential applicability in isoquinoline systems.

- For example, in the preparation of related chlorinated pyridine compounds, POCl₃ and PCl₅ have been employed under reflux (~115°C) to achieve efficient chlorination.

- These reagents might be adapted for 3-chloro-N-methylisoquinolin-5-amine synthesis, although specific literature on their direct use for this compound is limited.

Industrial Scale Preparation

- Industrial synthesis generally follows the same chlorination principles but optimizes conditions for scalability, yield, and purity.

- Techniques such as continuous flow reactors may be employed to enhance heat and mass transfer, improving reaction control.

- Purification methods include recrystallization and chromatographic techniques to isolate the target compound with high purity.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating agent | Thionyl chloride (SOCl₂) | Commonly used; generates electrophilic Cl |

| Solvent | Dichloromethane, chloroform | Inert solvents to stabilize intermediates |

| Temperature | Reflux (~40-60°C for DCM, higher for others) | Controlled to avoid side reactions |

| Reaction time | Several hours (2-6 h typical) | Monitored to optimize yield and selectivity |

| Molar ratio (Cl agent:amine) | Slight excess of chlorinating agent | Ensures complete conversion |

Purification Techniques

- After completion of the chlorination reaction, the reaction mixture is typically quenched with water or aqueous base.

- Organic layers are separated, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by column chromatography or recrystallization from appropriate solvents to yield pure this compound.

Summary Table of Preparation Methods

| Method | Chlorinating Agent | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl chloride chlorination | SOCl₂ | Dichloromethane | Reflux (~40-60°C) | Moderate to High | Good regioselectivity, well-studied | Requires careful temperature control |

| Phosphorus oxychloride method | POCl₃ + PCl₅ | Not specified | Reflux (~115°C) | High (in related compounds) | Efficient chlorination in pyridine derivatives | Limited direct data for isoquinoline |

| Continuous flow chlorination | SOCl₂ or others | Various | Controlled flow | High | Scalable, reproducible | Requires specialized equipment |

Research Findings and Considerations

- The chlorine atom at the 3-position is crucial for the compound’s biological activity and chemical reactivity, making selective chlorination essential.

- The methyl group on the nitrogen atom remains intact during chlorination, indicating the mildness of the chlorinating conditions.

- Reaction monitoring by TLC or HPLC is recommended to avoid over-chlorination or degradation.

- The choice of solvent and chlorinating agent significantly affects regioselectivity and yield.

- Industrial methods may incorporate catalyst systems and continuous processing to improve efficiency and reduce environmental impact.

化学反応の分析

Types of Reactions

3-Chloro-N-methylisoquinolin-5-amine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

科学的研究の応用

3-Chloro-N-methylisoquinolin-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

Biological Research: It serves as a probe in studying enzyme interactions and receptor binding in biological systems.

作用機序

The mechanism of action of 3-Chloro-N-methylisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 3-position and the methyl group on the nitrogen atom play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-Chloro-N-methylisoquinolin-5-amine with related compounds:

*Theoretical values inferred from analogous compounds.

Key Observations:

Positional Isomerism: 5-Chloroisoquinolin-3-amine demonstrates how substituent positions alter electronic properties; the 3-chloro analog may exhibit stronger intramolecular charge transfer .

Core Variations : Isoindoline (e.g., 2-Methylisoindolin-5-amine) and isoxazole derivatives (e.g., N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine) highlight alternative scaffolds with distinct solubility and conformational profiles .

生物活性

3-Chloro-N-methylisoquinolin-5-amine is a chemical compound classified as a derivative of isoquinoline, with the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique biological activities.

- IUPAC Name : this compound

- CAS Number : 1374652-61-5

- Molecular Structure : The presence of a chlorine atom at the 3-position and a methyl group on the nitrogen atom contributes to its distinct chemical behavior and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the N-methyl group enhance its binding affinity, allowing it to modulate various signaling pathways involved in cellular processes like proliferation and apoptosis.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial for cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Binding : It may also interact with neurotransmitter receptors, influencing neurological pathways that could be beneficial in treating disorders like depression or anxiety.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have suggested that this compound has the potential to suppress tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Chloroisoquinoline | Lacks N-methyl group | Lower binding affinity |

| N-Methylisoquinolin-5-amine | Lacks chlorine atom | Different reactivity |

| 3-Bromo-N-methylisoquinolin-5-amine | Bromine instead of chlorine | Different pharmacological profile |

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

In another investigation focusing on neurodegenerative models, this compound exhibited protective effects against oxidative stress-induced neuronal damage. The study highlighted its potential as a therapeutic agent in conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-N-methylisoquinolin-5-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example:

- Step 1 : Start with a pre-functionalized isoquinoline scaffold. Introduce the chlorine substituent at position 3 via electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions.

- Step 2 : Perform N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

- Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation. For yield improvement, consider microwave-assisted synthesis to reduce reaction time .

Q. How should researchers purify this compound, and what solvents are optimal for recrystallization?

Methodological Answer: Purification typically involves:

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate impurities.

- Recrystallization : Test solvents like ethanol, methanol, or dichloromethane/hexane mixtures. For chlorinated analogs, ethanol often provides high-purity crystals due to moderate polarity and solubility .

- Validation : Confirm purity via melting point analysis and HPLC (≥95% purity threshold).

Q. What spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals:

- N-methyl group: ~2.8–3.2 ppm (singlet).

- Aromatic protons: Analyze coupling patterns to confirm substitution positions.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation. Use Bruker Kappa APEXII CCD diffractometer (as in ). Refine data with SHELX software to determine bond lengths/angles and dihedral angles (e.g., planarity between rings).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

- Step 1 : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC can correlate N-methyl protons to adjacent carbons.

- Step 2 : Compare experimental data with computational predictions (DFT calculations using Gaussian or ORCA). Adjust for solvent effects in simulations.

- Step 3 : Explore variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in substituted analogs) .

Q. What strategies mitigate byproduct formation during N-methylation of the isoquinoline core?

Methodological Answer:

- Byproduct Source : Over-alkylation or oxidation.

- Mitigation :

- Use milder methylating agents (e.g., trimethylphosphate instead of methyl iodide).

- Employ phase-transfer catalysts (e.g., TBAB) to enhance selectivity in biphasic systems.

- Optimize stoichiometry (1.2–1.5 equivalents of methylating agent) and monitor in real-time via in-situ IR .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

Methodological Answer:

- DFT Calculations : Use software like Gaussian to compute Fukui indices for electrophilic/nucleophilic sites. For example, the chlorine atom at position 3 may direct further substitution.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- Validation : Compare predicted intermediates with LC-MS data from quenched reactions .

Q. What protocols are recommended for assessing the biological activity of this compound derivatives?

Methodological Answer:

- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli). Prepare derivatives with varied substituents and test in triplicate .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays. Use positive controls (e.g., staurosporine) and IC₅₀ calculations.

- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Q. How should researchers address inconsistencies in crystallographic data for novel derivatives?

Methodological Answer:

- Data Collection : Ensure crystal quality (≥0.2 mm³) and collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement : Use SHELXL for least-squares refinement. Cross-validate with PLATON to check for missed symmetry or disorder.

- Deposition : Submit data to CCDC (Cambridge Crystallographic Data Centre) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。